molecular formula C10H21NO B1435832 2-(1,6-Dimethylpiperidin-3-yl)propan-2-ol CAS No. 91342-95-9

2-(1,6-Dimethylpiperidin-3-yl)propan-2-ol

Cat. No.: B1435832
CAS No.: 91342-95-9
M. Wt: 171.28 g/mol
InChI Key: UDOOXYSCJOAAHF-UHFFFAOYSA-N
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Description

2-(1,6-Dimethylpiperidin-3-yl)propan-2-ol is a chemical compound with the molecular formula C10H21NO. It is known for its use in various scientific and industrial applications, particularly in the field of pharmaceuticals. This compound is characterized by its piperidine ring structure, which is substituted with two methyl groups and a hydroxyl group, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,6-Dimethylpiperidin-3-yl)propan-2-ol typically involves the reaction of 1,6-dimethylpiperidine with propan-2-ol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by nucleophilic substitution on the piperidine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to facilitate the synthesis on a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-(1,6-Dimethylpiperidin-3-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

2-(1,6-Dimethylpiperidin-3-yl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,6-Dimethylpiperidin-3-yl)propan-2-ol involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

2-(1,6-dimethylpiperidin-3-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-8-5-6-9(7-11(8)4)10(2,3)12/h8-9,12H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOOXYSCJOAAHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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